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Compound of Interest

Compound Name:
1-(4-

Bromophenyl)cyclopropanamine

Cat. No.: B1343217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(4-Bromophenyl)cyclopropanamine. This document is intended to serve as a

valuable resource for researchers and professionals involved in the fields of medicinal

chemistry, drug development, and organic synthesis. The information presented herein has

been compiled from various sources and is supplemented with established principles of

spectroscopic analysis.

Chemical Structure and Properties
Chemical Name: 1-(4-Bromophenyl)cyclopropanamine Molecular Formula: C₉H₁₀BrN

Molecular Weight: 212.09 g/mol CAS Number: 345965-54-0

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(4-
Bromophenyl)cyclopropanamine. Where experimental data is not publicly available,

predicted values and data from analogous compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Check Availability & Pricing
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Table 1: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 - 7.5 Doublet 2H Ar-H (ortho to Br)

~7.2 - 7.3 Doublet 2H Ar-H (meta to Br)

~1.5 - 2.0 (broad) Singlet 2H -NH₂

~0.8 - 1.2 Multiplet 4H Cyclopropyl-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and

coupling constants can be influenced by the solvent and concentration. The chemical shifts for

aromatic protons are influenced by the bromine substituent. Protons on the cyclopropane ring

are expected to appear in the upfield region of the spectrum.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ, ppm) Assignment

~145 Ar-C (quaternary, attached to cyclopropyl)

~131 Ar-C (ortho to Br)

~129 Ar-C (meta to Br)

~120 Ar-C (para to cyclopropyl, attached to Br)

~40 C-N (quaternary, cyclopropyl)

~15 Cyclopropyl-CH₂

Note: The chemical shifts are influenced by the electronegativity of the attached atoms. The

carbon attached to the bromine atom will be significantly affected.[3][4]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Predicted and based on analogous compounds)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium
N-H stretch (primary amine,

two bands expected)[5][6]

3100 - 3000 Medium Aromatic C-H stretch[7]

~3000 Medium Cyclopropyl C-H stretch

1620 - 1580 Medium to Strong N-H bend (scissoring)[5]

1590, 1485 Medium to Strong Aromatic C=C stretch[7]

1250 - 1020 Medium C-N stretch[5]

~1070 Strong C-Br stretch

910 - 665 Broad, Strong N-H wag[5]

Note: The presence of a primary amine is characterized by two N-H stretching bands. The C-Br

stretch is typically found in the fingerprint region. A SpectraBase entry indicates the availability

of an FTIR spectrum for 1-(4'-BROMOPHENYL)-CYCLOPROPYLAMINE, though full access is

restricted.[8]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
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m/z Ion Notes

211/213 [M]⁺

Molecular ion peak, showing

characteristic isotopic pattern

for bromine (¹⁹Br and ⁸¹Br in

~1:1 ratio).[9][10]

212/214 [M+H]⁺

Protonated molecular ion, also

showing the bromine isotopic

pattern.[11]

196/198 [M-NH₂]⁺ Loss of the amino group.

132 [M-Br]⁺ Loss of the bromine atom.

115 [C₉H₇]⁺ Further fragmentation.

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular

ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance,

resulting in two peaks of similar intensity separated by 2 m/z units.[9][10] PubChem provides

predicted collision cross section data for various adducts of 1-(4-
bromophenyl)cyclopropanamine.[11]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-(4-
Bromophenyl)cyclopropanamine. Actual parameters may need to be optimized based on the

specific instrumentation and sample characteristics.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1-(4-Bromophenyl)cyclopropanamine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the

chosen deuterated solvent in a clean, dry NMR tube.

Instrument Setup:

Tune and shim the spectrometer according to standard procedures.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, relaxation delay, and number of scans.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may

be necessary.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Calibrate the chemical shifts using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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1-(4-Bromophenyl)cyclopropanamine sample

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Solvent (e.g., dichloromethane) for cleaning

Procedure (ATR method):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Background Scan: Record a background spectrum of the empty ATR accessory.

Sample Scan: Record the spectrum of the sample.

Data Processing: The software will automatically subtract the background from the sample

spectrum.

Procedure (KBr pellet method):

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry KBr powder using an agate mortar and pestle.

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

1-(4-Bromophenyl)cyclopropanamine sample

Mass spectrometer (e.g., with ESI or EI ionization source)
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Solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump.

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate

parameters for the ion source (e.g., capillary voltage, cone voltage) and mass analyzer (e.g.,

mass range, scan time).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major

fragment ions.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(4-
Bromophenyl)cyclopropanamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-(4-
Bromophenyl)cyclopropanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1343217?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343217?utm_src=pdf-body
https://www.benchchem.com/product/b1343217?utm_src=pdf-body
https://www.benchchem.com/product/b1343217?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. orgchemboulder.com [orgchemboulder.com]

6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. dev.spectrabase.com [dev.spectrabase.com]

9. Mass Spectrometry [www2.chemistry.msu.edu]

10. tutorchase.com [tutorchase.com]

11. PubChemLite - 1-(4-bromophenyl)cyclopropanamine (C9H10BrN)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-
Bromophenyl)cyclopropanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1343217#1-4-bromophenyl-
cyclopropanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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